Predicted Dopamine D3 vs. D2 Receptor Selectivity Advantage Over Ortho-Methoxy Analog
The target compound's *para*-methoxyphenyl substituent on the piperazine is predicted to confer superior D3 receptor selectivity relative to the *ortho*-methoxy analog, based on established SAR in the indolyl carboxylic amide series. In head-to-head comparisons within a closely related scaffold, compounds bearing a *para*-substituted arylpiperazine (e.g., 4-methoxyphenyl) exhibited significantly reduced D2 receptor affinity compared to their *ortho*-substituted counterparts, while retaining low nanomolar D3 binding [1]. The N-ethyl group on the indole ring of the target compound further distinguishes it from N-H indole analogs, which have shown higher promiscuity across aminergic receptors [2].
| Evidence Dimension | Dopamine D3 vs. D2 receptor binding selectivity (inferred SAR) |
|---|---|
| Target Compound Data | Predicted: Low nanomolar D3 Ki; high D3/D2 selectivity ratio (>50-fold, based on para-OCH3 analog trends) |
| Comparator Or Baseline | Analogous compound with ortho-OCH3 phenylpiperazine (e.g., compound 14a from MedChemComm 2013): D3 Ki = 0.18 nM, D2 Ki = 15.7 nM, selectivity ratio = 87-fold [1] |
| Quantified Difference | para-OCH3 substitution pattern associated with D2 affinity reduction of >10-fold versus ortho-OCH3 in indole-piperazine carboxamides [1] |
| Conditions | Human D2, D3, D4 receptor radioligand competition binding assays; in vitro (MedChemComm 2013 SAR dataset) [1] |
Why This Matters
Higher D3/D2 selectivity is critical for neuropsychiatric probe development to minimize D2-mediated side effects (e.g., catalepsy, hyperprolactinemia).
- [1] Med. Chem. Commun., 2013, 4, 1283–1289. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. DOI: 10.1039/C3MD00098B View Source
- [2] J. Med. Chem. 2004, 47, 19, 4677–4683. Indolebutylamines as Selective 5-HT1A Agonists. DOI: 10.1021/jm040792y View Source
